molecular formula C11H10BrN3O B11942758 4-bromo-N-(1-methyl-1H-pyrazol-3-yl)benzamide

4-bromo-N-(1-methyl-1H-pyrazol-3-yl)benzamide

Cat. No.: B11942758
M. Wt: 280.12 g/mol
InChI Key: KEHQSMUUXWDYJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(1-methyl-1H-pyrazol-3-yl)benzamide typically involves the reaction of 4-bromobenzoyl chloride with 1-methyl-1H-pyrazol-3-amine in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-(1-methyl-1H-pyrazol-3-yl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-bromo-N-(1-methyl-1H-pyrazol-3-yl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts

Mechanism of Action

The mechanism of action of 4-bromo-N-(1-methyl-1H-pyrazol-3-yl)benzamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and receptors, thereby modulating various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-bromo-N-(1-methyl-1H-pyrazol-3-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C11H10BrN3O

Molecular Weight

280.12 g/mol

IUPAC Name

4-bromo-N-(1-methylpyrazol-3-yl)benzamide

InChI

InChI=1S/C11H10BrN3O/c1-15-7-6-10(14-15)13-11(16)8-2-4-9(12)5-3-8/h2-7H,1H3,(H,13,14,16)

InChI Key

KEHQSMUUXWDYJV-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(=N1)NC(=O)C2=CC=C(C=C2)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.